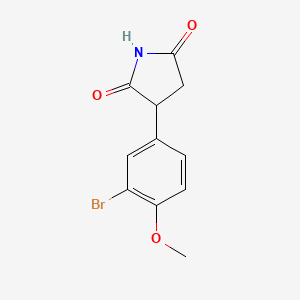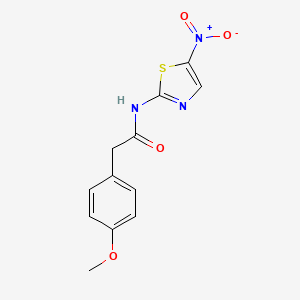
3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of pyrrolidinediones. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields such as pharmacology, medicinal chemistry, and neuroscience.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes and receptors in the body. It may also interact with certain neurotransmitters and modulate their activity.
Biochemical and Physiological Effects:
3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may also have neuroprotective effects. This compound has also been shown to have anticonvulsant and analgesic properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its high purity and stability. This compound is also readily available and can be synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with caution and follow proper safety protocols.
Future Directions
There are several future directions for the research of 3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione. One area of future research is the development of new drugs based on this compound. It may also be studied for its potential applications in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research may be conducted to better understand the mechanism of action of this compound and its potential interactions with other compounds in the body.
Conclusion:
In conclusion, 3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione is a synthetic compound that has shown promising results in various fields such as pharmacology, medicinal chemistry, and neuroscience. It has been extensively studied for its potential applications in scientific research and has been used as a reference standard in the development of new drugs. This compound has a variety of biochemical and physiological effects and may have potential therapeutic applications. However, it is important to handle this compound with caution due to its potential toxicity. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione involves a multi-step process. The first step involves the reaction of 3-bromo-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate product. The intermediate product is then reacted with ammonium acetate and acetic anhydride to produce the final product, 3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione.
Scientific Research Applications
3-(3-bromo-4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as pharmacology, medicinal chemistry, and neuroscience. This compound has been used as a reference standard in the development of new drugs and has been studied for its potential therapeutic applications.
properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-16-9-3-2-6(4-8(9)12)7-5-10(14)13-11(7)15/h2-4,7H,5H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWMGWYEBPDPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromo-4-methoxyphenyl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145071.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5145085.png)
![diethyl 4-[3-(ethoxycarbonyl)-4-isoxazolyl]-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide](/img/structure/B5145097.png)

![(3aS*,6aR*)-3-[3-(4-fluorophenyl)propyl]-5-[(1-isopropyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5145111.png)
![1-{(4-nitrophenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5145129.png)

![N-methyl-N-[2-(4-methylphenoxy)ethyl]-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5145133.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)

![3-[(5-bromo-2-pyridinyl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)acrylaldehyde](/img/structure/B5145157.png)

